Zedoarondiol

cytotoxicity lung carcinoma A549

Zedoarondiol is a guaiane-type sesquiterpene lactone (C₁₅H₂₄O₃, MW 252.35) originally isolated from Curcuma zedoaria, C. heyneana, and related Zingiberaceae species.

Molecular Formula C15H24O3
Molecular Weight 252.35 g/mol
CAS No. 98644-24-7
Cat. No. B1253239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZedoarondiol
CAS98644-24-7
Synonymszedoarondiol
Molecular FormulaC15H24O3
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESCC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C
InChIInChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3
InChIKeyTXIKNNOOLCGADE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zedoarondiol (CAS 98644-24-7): A Guaiane-Type Sesquiterpene Lactone for Atherosclerosis, Liver Injury, and Oncology Research Procurement


Zedoarondiol is a guaiane-type sesquiterpene lactone (C₁₅H₂₄O₃, MW 252.35) originally isolated from Curcuma zedoaria, C. heyneana, and related Zingiberaceae species [1]. It belongs to the guaiane skeleton class, structurally defined by a decahydroazulene bicyclic core substituted with isopropylidene and hydroxyl-methyl groups [2]. The compound exhibits multi-pathway pharmacological modulation—including NF-κB suppression, AMPK activation, and PTP1B targeting—that distinguishes it from closely related guaiane-type analogs in preclinical models of vascular inflammation, hepatic injury, and solid-tumor cytotoxicity [3].

Why Zedoarondiol Cannot Be Trivially Substituted by Other Curcuma-Derived Guaiane Sesquiterpenes: Evidence of Mechanistic and Potency Divergence


Guaiane-type sesquiterpenes co-isolated from Curcuma species—including curcumenol, isozedoarondiol, aerugidiol, and furanodiene—exhibit overlapping but non-identical pharmacological profiles. Head-to-head studies reveal that Zedoarondiol demonstrates superior cytotoxicity in A549 lung carcinoma cells (IC₅₀ 3.64 μM vs. 4.21 μM for isozedoarondiol) [1], markedly stronger hepatoprotection in D-GalN/LPS-induced liver injury than aerugidiol (60.7% vs. 88.0% residual injury) [2], and unique engagement of the AMPK–mTOR/p70S6K axis for VSMC proliferation arrest not reported for any structural analog [3]. Regulatory and research users seeking a defined pharmacology rather than a crude Curcuma extract require compound-specific verification; substituting Zedoarondiol with a structurally proximate analog risks losing both mechanistic specificity and quantitatively documented potency advantages across multiple independent assays.

Zedoarondiol Procurement Decision Evidence: Quantified Differentiation vs. Closest Guaiane-Type Sesquiterpene Analogs


Zedoarondiol vs. Isozedoarondiol: Superior Cytotoxicity in A549 Lung Carcinoma (IC₅₀ 3.64 vs. 4.21 μM, Same-Study Head-to-Head)

In a direct head-to-head cytotoxicity screen against the A549 lung carcinoma cell line, Zedoarondiol (IC₅₀ = 3.64 ± 0.66 μM) demonstrated ~13.5% greater potency than its closest structural epimer, Isozedoarondiol (IC₅₀ = 4.21 ± 0.93 μM), both tested under identical MTT assay conditions [1]. Zedoarondiol also showed superior potency relative to Isozedoarondiol in MCF-7 (7.34 ± 0.94 vs. 9.19 ± 0.79 μM) and MDA-MB-231 (7.51 ± 1.35 vs. 9.40 ± 1.21 μM) breast cancer models within the same experimental framework [1]. The differentiation in A549, the most sensitive cell line across all tested compounds (IC₅₀ range 3.13–13.54 μM [2]), is particularly relevant for lung oncology screening programs.

cytotoxicity lung carcinoma A549

Zedoarondiol Hepatoprotection vs. Aerugidiol, Isocurcumenol, and Curcumenol: Quantified Liver Injury Suppression in D-GalN/LPS Mouse Model

In the D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced acute liver injury mouse model, Zedoarondiol reduced residual liver injury to 60.7 ± 10.5% and 54.7 ± 12.7% (at two tested doses), representing substantially greater hepatoprotection than Aerugidiol (88.0 ± 2.0%, 89.1 ± 0.7%) and Isocurcumenol (77.3 ± 6.6%, 80.2 ± 5.5%) [1]. Zedoarondiol was comparable to Curcumenol (50.7 ± 13.8%, 53.4 ± 13.4%), with both outperforming the positive control Hydrocortisone (99.0 ± 0.1%, 98.3 ± 0.0%) when protective effect is inversely expressed as residual injury percentage [1]. These data originate from a landmark comparative study of ten Curcuma sesquiterpenes evaluated under the same protocol, allowing direct cross-compound ranking [2].

hepatoprotection liver injury D-galactosamine/LPS

Zedoarondiol vs. Furanodiene in TPA-Induced Ear Edema: Anti-Inflammatory Efficacy and Mechanistic Trade-Off (53% vs. 75% Suppression)

In a same-study comparative panel, Zedoarondiol (53% suppression) and Furanodiene (75% suppression) were both evaluated at 1.0 μmol per ear in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model; both were comparable to the clinical reference indomethacin [1]. While Furanodiene exhibited greater acute anti-inflammatory magnitude, Zedoarondiol's anti-inflammatory mechanism is distinguished by multi-target NF-κB pathway suppression—inhibiting IKK phosphorylation, MAPK (ERK, p38, JNK) phosphorylation, and IκBα degradation in LPS-stimulated RAW 264.7 macrophages [2]. Furanodiene, in contrast, operates partially through NF-κB-independent apoptotic pathways in certain cancer contexts [3], making Zedoarondiol the compound of choice when canonical NF-κB-pathway interrogation is the explicit experimental objective.

anti-inflammatory TPA-induced edema NF-κB pathway

Zedoarondiol Uniquely Inhibits VSMC Proliferation via AMPK/mTOR/p70S6K/p53-p21 Axis: A Mechanism Absent Among Closest Guaiane Analogs

Zedoarondiol concentration-dependently suppresses PDGF-BB-induced vascular smooth muscle cell (VSMC) proliferation and DNA synthesis, inducing G₀/G₁ cell-cycle arrest through AMPK phosphorylation and downstream ACC activation [1]. The mechanistic cascade—AMPK activation → mTOR/p70S6K phosphorylation inhibition concurrent with p53/p21 upregulation → CDK2/cyclin E downregulation—is confirmed by both pharmacological inhibition (Compound C abrogates the effect) and AMPK activator synergy (AICAR enhances Zedoarondiol-mediated inhibition) [1]. A systematic literature search identifies no published evidence that Isozedoarondiol, Curcumenol, Aerugidiol, Furanodiene, or any other guaiane-type sesquiterpene engages this specific AMPK–VSMC proliferation axis, making this mechanism a compound-specific feature that cannot be assumed for structural analogs [2].

VSMC proliferation AMPK atherosclerosis restenosis

Zedoarondiol Directly Targets PTP1B in Alcoholic Liver Disease: First-in-Class Mechanistic Evidence Among Guaiane Sesquiterpenes

Using a target-fishing approach with UPLC–MS, Zedoarondiol was demonstrated to directly capture and bind protein tyrosine phosphatase 1B (PTP1B) in ethanol-injured NCTC1469 hepatocytes [1]. The PTP1B–Zedoarondiol interaction was orthogonally validated by molecular docking, molecular dynamics simulation, surface plasmon resonance, microscale thermophoresis, cellular thermal shift assay, and drug-affinity responsive target stability [1]. Functionally, Zedoarondiol mitigated endoplasmic reticulum stress via the PERK/ATF4/CHOP arm, ameliorated steatosis through the AMPK/SREBP-1C/PPARα axis, and reduced inflammation by attenuating IKKβ/NF-κB phosphorylation [1]. PTP1B has not been reported as a direct binding target for any other guaiane-type sesquiterpene including Isozedoarondiol, Curcumenol, Aerugidiol, or Furanodiene [2].

alcoholic liver disease PTP1B steatosis

Zedoarondiol Endothelial Barrier Protection: Monocyte Adhesion and NF-κB Phosphorylation in Oxidative Stress-Challenged HUVECs

In H₂O₂-stimulated human umbilical vein endothelial cells (HUVECs), Zedoarondiol (5–20 μg/mL) significantly reduced THP-1 monocyte adhesion rates and transendothelial migration, accompanied by decreased VCAM-1 and ICAM-1 expression and attenuated NF-κB p65 Ser536 phosphorylation [1]. The resulting condensed cytoskeletal structure indicates functional endothelial barrier preservation under oxidative challenge. While no direct head-to-head comparison with another guaiane-type sesquiterpene exists in this specific model, the mechanistic convergence—simultaneous suppression of adhesion molecule expression and NF-κB phosphorylation at a defined serine residue—is consistent with Zedoarondiol's broader NF-κB pathway inhibition profile [2] and complements its VSMC anti-proliferative activity in the context of atherosclerosis progression [3].

endothelial barrier monocyte adhesion VCAM-1/ICAM-1

Zedoarondiol Application Scenarios: Where Compound-Specific Evidence Drives Selection Over Guaiane Analogs


Atherosclerosis and Vascular Restenosis Research Requiring Dual Endothelial Protection and VSMC Anti-Proliferation

Zedoarondiol is uniquely positioned for atherosclerosis and in-stent restenosis research programs that require simultaneous endothelial barrier protection and VSMC proliferation inhibition. The compound's AMPK-mediated G₀/G₁ cell-cycle arrest in VSMCs [1] is complemented by its ability to reduce monocyte adhesion to oxidatively stressed HUVECs via VCAM-1/ICAM-1 downregulation and NF-κB Ser536 dephosphorylation [2]. No other guaiane-type sesquiterpene has been reported to engage both of these therapeutically relevant pathways concurrently. Researchers procuring Zedoarondiol rather than isozedoarondiol or curcumenol gain access to a compound with two independently validated vascular-protective mechanisms, enabling integrated atherosclerosis pathway interrogation that crude Curcuma extracts or single-mechanism analogs cannot provide [3].

Alcoholic and Acute Liver Injury Drug Discovery with PTP1B as Primary Target

For liver disease research programs pursuing PTP1B as a therapeutic target, Zedoarondiol is currently the only guaiane-type sesquiterpene with experimentally validated direct PTP1B binding confirmed by six orthogonal biophysical methods [1]. The compound's ability to simultaneously mitigate ER stress (PERK/ATF4/CHOP), ameliorate steatosis (AMPK/SREBP-1C/PPARα), and suppress inflammation (IKKβ/NF-κB) in ethanol-injured hepatocytes provides a multi-pathway pharmacological profile inaccessible through any structurally related analog [1]. For acute liver injury models (D-GalN/LPS), Zedoarondiol's quantitatively superior hepatoprotection over Aerugidiol (by ~27–35 percentage points of residual injury) and Isocurcumenol (by ~17–26 points) further substantiates compound-specific selection for hepatoprotection screening panels [2].

Lung Cancer Cytotoxicity Screening Programs Requiring Maximum A549 Potency Among Guaiane Sesquiterpenes

In oncology discovery programs that screen natural-product libraries against lung carcinoma cell lines, Zedoarondiol's A549 IC₅₀ of 3.64 ± 0.66 μM represents the highest potency among tested guaiane-type analogs, exceeding Isozedoarondiol (4.21 ± 0.93 μM) by ~13.5% and outperforming multiple other co-isolated sesquiterpenes from Curcuma species [1]. Zedoarondiol also maintains favorable potency in MCF-7 (7.34 μM) and MDA-MB-231 (7.51 μM) breast cancer models [1]. Procurement of Zedoarondiol rather than isozedoarondiol or less potent analogs reduces the risk of missing a cytotoxic hit in A549-based screening cascades, where sensitivity differences at the single-digit micromolar range can determine hit progression decisions [2].

NF-κB Pathway-Specific Inflammation Research: Mechanistically Defined Tool Compound for IKK/MAPK/NF-κB Axis Studies

For research programs requiring a fully characterized NF-κB pathway inhibitor with documented suppression nodes at IKK phosphorylation, MAPK (ERK, p38, JNK) phosphorylation, IκBα degradation, and NF-κB nuclear translocation, Zedoarondiol is the best-characterized guaiane-type sesquiterpene available [1]. While Furanodiene provides greater acute TPA-induced edema suppression (75% vs. 53% at 1.0 μmol [2]), its NF-κB-independent apoptotic mechanisms in certain contexts [3] introduce pathway ambiguity unsuitable for target-specific mechanistic studies. Zedoarondiol's clean NF-κB-pathway pharmacology, validated across both macrophage (RAW 264.7) and endothelial (HUVEC) models, makes it the compound of choice when NF-κB pathway interrogation is the explicit experimental objective rather than maximal anti-inflammatory potency per se .

Quote Request

Request a Quote for Zedoarondiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.